Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate
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Overview
Description
Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate is a chemical compound with the molecular formula C9H12N2O3. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. A green and efficient approach uses Montmorillonite-KSF as a reusable and heterogeneous catalyst, which improves yield and reduces reaction time .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors and recyclable catalysts to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidines, which can exhibit different biological activities .
Scientific Research Applications
Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It shows promise in the development of drugs for treating hyperuricemia and gout.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces uric acid levels in the body, making it useful for treating gout .
Comparison with Similar Compounds
Similar Compounds
6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds also exhibit xanthine oxidase inhibitory activity.
6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives: Known for their inhibition of matrix metalloproteinases (MMPs), particularly MMP 13.
Uniqueness
Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate is unique due to its butyl ester group, which can influence its solubility, bioavailability, and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents .
Properties
CAS No. |
1244019-85-9 |
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Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
butyl 6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-4-14-9(13)7-5-8(12)11-6-10-7/h5-6H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
UWZXMCZVTXBWGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=O)NC=N1 |
Origin of Product |
United States |
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